2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound commonly known as TAK-659. It is a novel inhibitor of spleen tyrosine kinase (SYK) that has been extensively studied for its potential use in the treatment of various autoimmune diseases, hematologic malignancies, and inflammatory disorders.
Mechanism of Action
TAK-659 exerts its pharmacological effects by inhibiting the activity of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. By blocking 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide, TAK-659 prevents the activation of downstream signaling pathways, leading to the suppression of immune responses and the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to have a potent inhibitory effect on B-cell receptor signaling, leading to the suppression of immune responses and the inhibition of B-cell proliferation and survival. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the infiltration of inflammatory cells into tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its potent inhibitory effect on B-cell receptor signaling, which makes it a promising candidate for the treatment of various autoimmune diseases, hematologic malignancies, and inflammatory disorders. However, its use in clinical trials is still limited, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of TAK-659. One potential area of research is the investigation of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Another area of research is the exploration of its potential as a therapeutic agent for the treatment of hematologic malignancies, such as lymphoma and leukemia. Additionally, further research is needed to determine the optimal dosage and administration of TAK-659 and to evaluate its safety and efficacy in clinical trials.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in the treatment of various autoimmune diseases, hematologic malignancies, and inflammatory disorders. It has shown promising results in preclinical studies, including the inhibition of B-cell receptor signaling and the suppression of immune responses.
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS/c1-19-7-6-17-12(19)21-8-11(20)18-10-4-2-9(3-5-10)13(14,15)16/h2-7H,8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDKQNKZKGRWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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